TTL-Mediated Incorporation Efficiency: 3-SH-L-Tyr vs. 4-SH-L-Phe—An ~2.8-Fold Advantage in Enzymatic Ligation Yield
Under identical TTL-mediated ligation conditions, 3-sulfanyl-L-tyrosine (delivered as disulfide 6 with in situ TCEP reduction) achieved a plateau incorporation of ~85% into the CF-Tub-tag substrate, whereas the 4-SH-L-Phe/3-SH-L-Phe mixture (disulfide 3ab) plateaued at only ~30% [1]. The 3-SH-L-Tyr ligation reached ≥75% conversion within 3 hours [1]. These incorporation rates are comparable to those of previously validated 3-azido-L-Tyr and 3-formyl-L-Tyr reagents, confirming that the 4-hydroxy group of the tyrosine scaffold is critical for efficient TTL recognition [1].
| Evidence Dimension | TTL-mediated C-terminal protein incorporation efficiency (plateau ligation yield) |
|---|---|
| Target Compound Data | Plateau at ~85% ligation; ≥75% ligation achieved within 3 h |
| Comparator Or Baseline | 4-SH-L-Phe (as disulfide mixture 3ab with 4-SH-L-Phe:3-SH-L-Phe = 4:1): plateau at ~30% ligation |
| Quantified Difference | ~2.8-fold higher incorporation efficiency for 3-SH-L-Tyr vs. 4-SH-L-Phe |
| Conditions | CF-Tub-tag (0.2 mM), aryl disulfide (1.25 mM; in situ TCEP reduction to 2.5 mM aryl thiol), SUMO-TTL (1 μM, 0.5 mol%), pH 7.0, 37°C; time course monitored by LC-MS at 30–420 min and 24 h (N=3) |
Why This Matters
Procurement of 3-SH-L-Tyr over 4-SH-L-Phe directly translates to ~3-fold higher product yield in enzymatic protein labeling, reducing both the required excess of costly labeling reagent and the burden of downstream purification of unconjugated protein.
- [1] de Geus MAR, Stieger CE, Arafiles JVV, Lotthé J-RPJ, Schmieder P, Kemnitz-Hassanin K, Kindt B, Leonhardt H, Schmitt S, Gerlach M, Schumacher D, Helma J, Kasper M-A, Hackenberger CPR. Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. J Am Chem Soc. 2025;147(22):18888–18900. doi:10.1021/jacs.5c02981 View Source
